molecular formula C2BrF3O B1586871 Bromodifluoroacetyl fluoride CAS No. 38126-07-7

Bromodifluoroacetyl fluoride

Cat. No. B1586871
CAS RN: 38126-07-7
M. Wt: 176.92 g/mol
InChI Key: REOFZGQDJKOKFI-UHFFFAOYSA-N
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Description

Bromodifluoroacetyl fluoride (BDAF) is a chemical compound that has gained significant attention in the scientific community due to its unique properties. BDAF is a colorless, odorless, and highly reactive compound that is used in various scientific applications.

Scientific Research Applications

Synthesis of Carbamoyl Fluorides

Bromodifluoroacetyl fluoride is used as a precursor for generating difluorocarbene, which is then reacted with hydroxylamines to synthesize carbamoyl fluorides. This method shows high functional group tolerance and has been substantiated by computational calculations (Baars et al., 2016).

Sensing and Detection of Fluoride Ions

In the field of chemical sensing, compounds related to bromodifluoroacetyl fluoride are used for detecting fluoride ions, especially in water. This research is significant for monitoring fluoride levels due to its impact on dental and skeletal health (Wade et al., 2010).

Applications in Energy Storage

Fluorides like those derived from bromodifluoroacetyl fluoride are explored for use in energy storage and conversion, particularly in Li-ion technology. They are attractive due to their high theoretical capacities, which significantly exceed those of commercial cells (Conte & Pinna, 2014).

Fluorine Incorporation in Medicinal Chemistry

In medicinal chemistry, methods related to bromodifluoroacetyl fluoride are used to incorporate fluorine into molecules. Fluorine's unique properties make it highly sought after for improving drug properties (Yang et al., 2012).

Fluoride Anion Recognition in Solid State

The fluoride anion's importance in various fields has led to increased focus on efficient and specific interaction with fluoride in polar and aqueous media. This research is vital for both environmental and health concerns (Cametti & Rissanen, 2013).

Catalyst in Synthesis Processes

Compounds related to bromodifluoroacetyl fluoride serve as catalysts in the synthesis of various organic compounds, demonstrating the versatility and utility of fluorides in organic chemistry (Banothu et al., 2014).

Fluoride Sensing in Biological Systems

The development of sensors using fluorides, such as those derived from bromodifluoroacetyl fluoride, enables the detection of fluoride ions in living cells. This is critical for understanding fluoride's biological impact (Zou et al., 2014).

Asymmetric Bromotrifluoromethoxylation

In pharmaceuticals and agrochemicals, asymmetric bromotrifluoromethoxylation, facilitated by derivatives of bromodifluoroacetyl fluoride, is used for introducing trifluoromethoxy groups into drugs andagricultural products. This process is known for its operational simplicity, scalability, and mild reaction conditions, making it highly applicable in the modification of complex organic molecules (Guo et al., 2017).

In Vivo Biofluorination

Research in the field of biotechnology has demonstrated the use of fluoride, such as derivatives from bromodifluoroacetyl fluoride, for in vivo biofluorination in engineered bacteria. This process is groundbreaking for integrating fluorometabolites into living cells, expanding the chemical capabilities of cell factories (Calero et al., 2020).

Insights into Direct Trifluoromethoxylation

Studies have explored the use of fluorides, including those related to bromodifluoroacetyl fluoride, for trifluoromethoxylation reactions. These reactions are significant for preparing trifluoromethyl ethers, valuable as building blocks in various chemical syntheses (Marrec et al., 2010).

Development of Clickable Fluorosulfonyl Fluoride Reagents

Fluorosulfonyl fluoride reagents, related to bromodifluoroacetyl fluoride, are developed for various applications, including the synthesis of isoxazoles. These reagents demonstrate potential in enriching chemical tool cabinets for diverse synthetic routes (Leng & Qin, 2018).

Aliphatic C-H Fluorination

The fluorination of molecules, using compounds related to bromodifluoroacetyl fluoride, is utilized to improve chemical stability and alter the binding affinity of biologically active compounds. This method is particularly effective for replacing hydrogen in small molecules with fluorine (Liu et al., 2013).

Fluorination and Trifluoromethylation in Organic Synthesis

Fluorination, including methods using compounds related to bromodifluoroacetyl fluoride, is increasingly important in organic synthesis. These processes are key for incorporating fluorine into complex organic molecules, often imparting desirable properties for pharmaceuticals or materials (Furuya et al., 2011).

Future Directions

Further research on the applications and optimization of bromodifluoroacetyl fluoride as a potential SF6-substitute gas for power systems .

properties

IUPAC Name

2-bromo-2,2-difluoroacetyl fluoride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2BrF3O/c3-2(5,6)1(4)7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REOFZGQDJKOKFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(C(F)(F)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2BrF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40378336
Record name Bromo(difluoro)acetyl fluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40378336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bromodifluoroacetyl fluoride

CAS RN

38126-07-7
Record name Bromo(difluoro)acetyl fluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40378336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
25
Citations
J Czarnowski - Journal of fluorine chemistry, 2006 - Elsevier
… Formation of bromodifluoroacetyl fluoride, CF 2 BrC(O)F, in the thermal gas-phase oxidation of … The main reaction product is bromodifluoroacetyl fluoride (yields 81–95% based on CF 2 …
Number of citations: 2 www.sciencedirect.com
VB Arce, J Czarnowski, RM Romano - Journal of molecular structure, 2006 - Elsevier
… As far as we know, there is no report in the literature about the bromodifluoroacetyl fluoride, CF 2 BrC(O)F. Here we present the preparation of bromodifluoroacetyl fluoride, CF 2 BrC(O)F…
Number of citations: 1 www.sciencedirect.com
PS Kazaryan, MA Agalakova, EP Kharitonova… - Progress in Organic …, 2021 - Elsevier
… mixture of bromodifluoroacetyl fluoride and catalyst (potassium fluoride) in diglyme. Molar ratio of hexafluoropropylene oxide and mixture of bromodifluoroacetyl fluoride and potassium …
Number of citations: 6 www.sciencedirect.com
JX Duan, QY Chen - Journal of the Chemical Society, Perkin …, 1994 - pubs.rsc.org
… 1 5; bromodifluoroacetyl fluoride and chlorodifluoroacetyl fluoride were synthesized according to ref. 14. The ethyl esters 6 were prepared based on ref. …
Number of citations: 52 pubs.rsc.org
RW Campbell, O Vogl - Die Makromolekulare Chemie …, 1979 - Wiley Online Library
… The more volatile bromodifluoroacetyl fluoride (3) was passed under the surface of the stirred methanol/KF suspension. After the mixture had refluxed for 10h, the methanol solution was …
Number of citations: 9 onlinelibrary.wiley.com
MP Badenes, J Czarnowski, CJ Cobos - Zeitschrift für Physikalische …, 2008 - degruyter.com
… Under these conditions the main product formed was bromodifluoroacetyl fluoride, CF2BrC(O)F, and minor amounts of CF2O and CFBrO, and traces of perfluoroacetyl fluoride, CF3C(O)…
Number of citations: 0 www.degruyter.com
R Malherbe, G Rist, D Bellus - The Journal of Organic Chemistry, 1983 - ACS Publications
… halogenation of bromodifluoroacetyl fluoride:24 even under very mild conditions (10 C, diluted solution of lk), we could not avoid the partial decomposition of 17 into carbon monoxide …
Number of citations: 100 pubs.acs.org
A Mahmood - Tetrahedron, 2017 - Elsevier
… due to less electrophilic affinity and the presence of bulky bromo-substituents near the reaction centers); difluoroketene (prepared by dehalogenation of bromodifluoroacetyl fluoride) …
Number of citations: 4 www.sciencedirect.com
OR Pierce, YK Kim, MO Riley… - 1974 - apps.dtic.mil
… feasibility of the synthetic approach was verified by the preparation of a,wdibromoperfluorodiethyl ether and a,w-dibromoperfluoroethylpropyl ether from bromodifluoroacetyl fluoride (6) …
Number of citations: 2 apps.dtic.mil
V Arce, M dos Santos Afonso… - Anales de la …, 2005 - SciELO Argentina
… The formation of bromodifluoroacetyl fluoride CF 2 BrC(O)F indicates that the bromine atoms add to the CF 2 group of the alkene, forming radicals CF 2 BrCFBrO 2 • and CF 2 BrCFBrO• …
Number of citations: 6 www.scielo.org.ar

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